1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one
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Overview
Description
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a fluorine substituent. This compound is part of the tropane alkaloid family, known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one involves several steps, starting from acyclic precursors that contain the necessary stereochemical information. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods often rely on these stereoselective approaches to ensure the desired configuration and purity of the final product .
Chemical Reactions Analysis
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and influencing neurotransmission pathways .
Comparison with Similar Compounds
Similar compounds to 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one include other tropane alkaloids like cocaine and atropine. the presence of the fluorine substituent and the specific bicyclic structure of this compound confer unique properties, such as increased binding affinity and selectivity for certain receptors . Other similar compounds include 2-azabicyclo[3.2.1]octane derivatives, which also exhibit significant biological activities .
Properties
IUPAC Name |
1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO/c22-17-13-18-11-12-19(14-17)23(18)21(24)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCMZNZXUYGHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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